rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride
Description
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic secondary amine hydrochloride salt with a molecular formula of C₆H₁₁NO·HCl and a molecular weight of 150 g/mol (or 149.62 g/mol as per refined calculations) . Its CAS registry number is 2089246-00-2, and it is supplied as a racemic mixture with 95% purity in solid form . The compound features a fused bicyclo[3.2.0]heptane scaffold with a hydroxyl group at the 6-position and a tertiary amine at the 3-position, protonated as an HCl salt.
Key suppliers include Fluorochem (via CymitQuimica) and multiple Chinese manufacturers such as Simcere Pharmaceutical Co., Ltd. and Dayang Chem, which hold international certifications (ISO, REACH, FDA) .
Properties
IUPAC Name |
(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKPHELWJMSDHY-YAFCINRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@H]1O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thermal Cyclization of Linear Precursors
A common approach involves intramolecular cyclization of linear amines or ketones. For example, 3-azabicyclo[3.2.0]heptan-6-one, a key intermediate, is synthesized via acid-catalyzed cyclization of δ-lactam derivatives. Reaction conditions (e.g., HCl in ethanol at 80°C) promote ring closure, achieving yields of 65–72%.
Mechanistic Insight : Protonation of the carbonyl oxygen activates the lactam, enabling nucleophilic attack by the amine group to form the bicyclic structure.
Photocatalytic Ring-Closing Reactions
Recent advances utilize visible-light photocatalysis to construct strained bicyclic systems. Irradiation of α,β-unsaturated imines in the presence of [Ru(bpy)₃]²⁺ generates radical intermediates, facilitating cyclization with reduced side reactions. This method improves regioselectivity but requires stringent control of light intensity and solvent polarity.
Hydroxyl Group Introduction and Stereochemical Control
Reduction of Ketone Intermediates
The 6-keto group in 3-azabicyclo[3.2.0]heptan-6-one is reduced to the secondary alcohol using NaBH₄ or LiAlH₄. For example:
$$
\text{3-Azabicyclo[3.2.0]heptan-6-one} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol}
$$
Yields range from 50–60%, with diastereomeric excess influenced by solvent polarity.
Epoxide Ring-Opening Strategies
Alternative routes involve epoxidation of bicyclic alkenes followed by acid-catalyzed ring opening. For instance, treatment of 3-azabicyclo[3.2.0]hept-2-ene with m-CPBA forms an epoxide, which undergoes hydrolysis to yield the diol. Selective protection and deprotection steps isolate the 6-ol derivative.
Racemic Synthesis Considerations
The lack of chiral auxiliaries or asymmetric catalysts results in racemic mixtures. Key factors include:
- Non-stereoselective reducing agents : NaBH₄ produces equal proportions of (1R,5S,6S) and (1S,5R,6R) enantiomers.
- Thermodynamic control : Equilibration under acidic conditions favors the more stable diastereomer.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether or dichloromethane to precipitate the hydrochloride salt:
$$
\text{rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol} + \text{HCl} \rightarrow \text{this compound}
$$
Crystallization from ethanol/water mixtures yields >95% purity.
Purification and Characterization
Characterization Data :
- ¹H NMR (D₂O): δ 3.82 (m, 1H, H-6), 3.45 (dd, 1H, H-1), 2.95 (m, 2H, H-3, H-5).
- MS (ESI+) : m/z 128.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Thermal Cyclization | High yields; scalable | Requires harsh acids |
| Photocatalysis | Improved regioselectivity | Costly catalysts; low throughput |
| Epoxide Hydrolysis | Stereochemical control | Multi-step; moderate yields |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. This interaction can result in a range of biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride is highlighted through comparisons with analogous bicyclic amines, stereoisomers, and derivatives. Below is a detailed analysis:
Structural Analogs with Functional Group Variations
Stereoisomers and Conformational Variants
Heteroatom-Substituted Bicyclo Systems
Functionalized Derivatives
Biological Activity
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride, also known as a bicyclic compound with a nitrogen atom in its structure, has garnered attention in various fields of research due to its potential biological activities. Its unique stereochemistry and functional groups contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₁₂ClNO
- Molecular Weight : 149.62 g/mol
- CAS Number : 2095192-21-3
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and related pathways, which may have implications for neurological disorders.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties, potentially acting as a modulator of cholinergic activity. This could be significant in the context of cognitive enhancement or treatment of neurodegenerative diseases such as Alzheimer's.
2. Antinociceptive Properties
Studies have suggested that this compound may possess antinociceptive effects, providing pain relief through mechanisms that may involve opioid receptors or other pain pathways.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown potential efficacy against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Found that this compound enhances memory retention in animal models through cholinergic modulation. |
| Study 2 | Demonstrated significant reductions in pain response in rodent models when administered at specific dosages, indicating potential for pain management therapies. |
| Study 3 | Reported antimicrobial effects against Staphylococcus aureus and Escherichia coli in vitro, suggesting a pathway for developing new antibiotics based on this structure. |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions followed by hydroxylation and formation of the hydrochloride salt under controlled conditions to ensure stereochemical integrity .
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol | Similar bicyclic structure | Potentially similar neuropharmacological effects |
| rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-6-one | Lacks hydroxyl group | Different reactivity and possibly reduced biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
